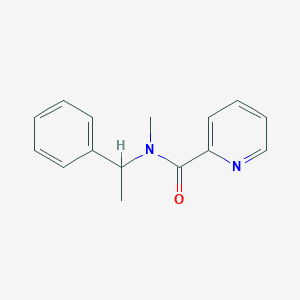
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPHP was first synthesized in 1960 by Boehringer Ingelheim, a German pharmaceutical company. Since then, it has been used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
MPHP acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its stimulant effects.
Biochemical and Physiological Effects:
MPHP has been found to increase locomotor activity in rats, as well as induce hyperthermia and anorexia. It has also been found to increase heart rate and blood pressure in humans.
Advantages and Limitations for Lab Experiments
One advantage of using MPHP in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is its potential for abuse and the need for strict regulations when handling the compound.
Future Directions
There are several future directions for research on MPHP. One potential area of study is its potential for therapeutic use in treating conditions such as ADHD or narcolepsy. Another area of study is its potential for addiction and abuse, and the development of treatments for addiction to MPHP and other synthetic cathinones.
In conclusion, MPHP has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. While it has potential for therapeutic use, its potential for abuse and the need for strict regulations when handling the compound must be taken into consideration. Further research is needed to fully understand the effects of MPHP and its potential for therapeutic use.
Synthesis Methods
The synthesis of MPHP involves the condensation of 2-bromopyridine with N-methyl-1-phenylethylamine, followed by the reaction with ethyl chloroformate to form the final product. This method has been well established in the literature and has been used to produce MPHP for research purposes.
Scientific Research Applications
MPHP has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. One such study found that MPHP acts as a dopamine transporter blocker, which may contribute to its stimulant effects. Another study found that MPHP increases locomotor activity in rats, indicating its potential as a psychostimulant.
properties
IUPAC Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)14-10-6-7-11-16-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLCISMNFZWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

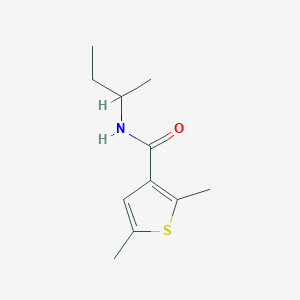
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
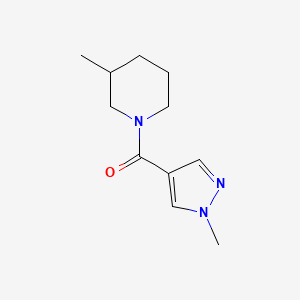
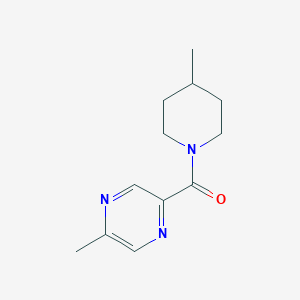
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

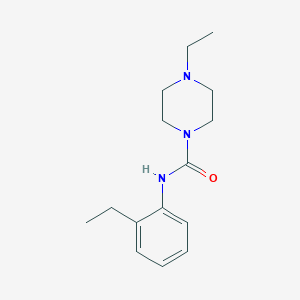
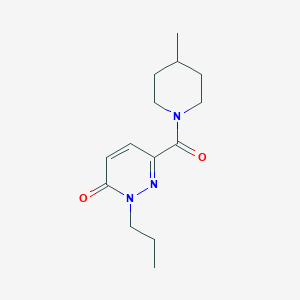
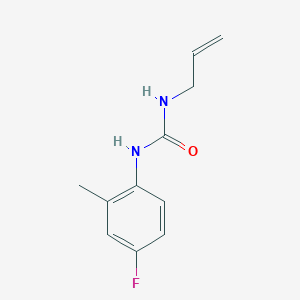
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

